molecular formula C8H17NO B1288031 1-(Aminomethyl)cycloheptanol CAS No. 45732-95-4

1-(Aminomethyl)cycloheptanol

Cat. No. B1288031
CAS RN: 45732-95-4
M. Wt: 143.23 g/mol
InChI Key: ZOIJDKLCFSGRFF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloheptanol is an organic compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is used in various laboratory chemicals and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 1-(Aminomethyl)cycloheptanol is typically conducted in a laboratory setting . The reaction involves the reduction of cycloheptanone, often using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .


Molecular Structure Analysis

The InChI code for 1-(Aminomethyl)cycloheptanol is 1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 . The compound has a linear formula of C8H17NO .


Physical And Chemical Properties Analysis

1-(Aminomethyl)cycloheptanol has a molecular weight of 143.23 . It is a polar molecule due to the presence of a hydroxyl group, allowing it to form hydrogen bonds and increasing its boiling point compared to hydrocarbons of similar molecular weight .

Scientific Research Applications

Pharmaceutical Applications

1-(Aminomethyl)cycloheptanol: is a versatile compound in pharmaceutical research due to its structural similarity to cycloheptane and aminomethyl groups. It’s used as a precursor in the synthesis of various pharmacologically active molecules. For instance, its derivatives are explored for their potential use as anticonvulsants, anxiolytics, and sedatives due to their GABAergic activity .

Polymer Science

In polymer science, 1-(Aminomethyl)cycloheptanol can be utilized as a monomer or a cross-linking agent due to its reactive hydroxyl and amine groups. It contributes to the development of polymers with specific mechanical properties and thermal resistance, which are valuable in creating high-performance materials for aerospace and electronics .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex cyclic molecules. Its presence in a molecular structure can introduce chirality, making it significant for synthesizing enantiomerically pure substances, which is crucial in the development of certain medications .

Environmental Impact Studies

The environmental impact of chemicals is a growing field of study. 1-(Aminomethyl)cycloheptanol is examined for its biodegradability and potential toxicity to aquatic life. Understanding its environmental fate helps in assessing the risks associated with its use and disposal .

Safety And Hazards

Handling 1-(Aminomethyl)cycloheptanol requires certain safety measures and precautions . Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes . Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling 1-(Aminomethyl)cycloheptanol . Moreover, it may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area .

Future Directions

There is a growing interest in the potential applications of cycloheptanol, particularly in the fields of medicine and polymer science . It could serve as a starting material for the synthesis of novel drugs or as a monomer in the production of specialized polymers .

properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIJDKLCFSGRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593774
Record name 1-(Aminomethyl)cycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cycloheptanol

CAS RN

45732-95-4
Record name 1-(Aminomethyl)cycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cycloheptan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Acetyl chloride (264 ml) and tetrahydrofuran (191 ml) were charged to a vessel containing 2-propanol (1143 ml) maintaining the temperature at 10° C. to 15° C. 1-(aminomethyl)cycloheptanol (381 g) in tetrahydrofuran (1613 ml) and tetrahydrofuran (381 ml) were charged maintaining the temperature at 10° C. to 15° C. The reaction mixture was stirred for 50 minutes and filtered. The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml). The filter cake was dried at 40° C. for 23 hours to provide the title compound as a colourless solid (464 g).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
1143 mL
Type
reactant
Reaction Step Two
Quantity
381 g
Type
reactant
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1613 mL
Type
solvent
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Quantity
381 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-[(trimethylsilyl)oxy]cycloheptanecarbonitrile (737.5 g) in tetrahydrofuran (738 ml) was charged to a vessel containing 1 molar lithium aluminium hydride solution in tetrahydrofuran (4980 ml) and tetrahydrofuran (369 ml) whilst maintaining the temperature at 55° C. to 60° C. Tetrahydrofuran (738 ml) was charged and the reaction stirred for 3 hours at 60° C. to 65° C. The reaction was cooled to 10 to 15° C. and charged with water (193 ml), premixed sodium hydroxide solution [water (389 ml), sodium hydroxide (69 g)], tetrahydrofuran (738 ml) and water (193 ml) maintaining the temperature at 15° C. to 25° C. The mixture was stirred for 70 minutes and filtered. The filter cake was washed with tetrahydrofuran (1476 ml) twice. The filtrates and washes were combined and charged to a reaction vessel and concentrated to ca. 1480 mL at 65° C. to 70° C. The mixture was cooled to 15° C. to 25° C. and transferred to a container with tetrahydrofuran (369 ml), to provide the title compound (381 g) as a colourless solution in tetrahydrofuran (1613 ml).
Quantity
738 mL
Type
solvent
Reaction Step One
Quantity
737.5 g
Type
reactant
Reaction Step Two
Quantity
738 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4980 mL
Type
solvent
Reaction Step Three
Quantity
369 mL
Type
solvent
Reaction Step Three
Name
Quantity
193 mL
Type
reactant
Reaction Step Four
Quantity
389 mL
Type
reactant
Reaction Step Five
Name
Quantity
193 mL
Type
reactant
Reaction Step Five
Quantity
738 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
Reactant of Route 6
1-(Aminomethyl)cycloheptanol

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